3-oxodocosanoyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H76N7O18P3S |
|---|---|
Molecular Weight |
1104.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodocosanethioate |
InChI |
InChI=1S/C43H76N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-30,32,36-38,42,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t32-,36-,37-,38+,42-/m1/s1 |
InChI Key |
RKCOGGUHKPTOQJ-GNSUAQHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymology of 3 Oxodocosanoyl Coa
Pathways of Very Long-Chain Fatty Acid Elongation
The creation of very-long-chain fatty acids is a cyclical process that extends existing fatty acid chains, two carbons at a time. aocs.org This elongation is vital for producing a variety of VLCFAs that play roles in liver homeostasis, skin barrier formation, and myelin maintenance. oup.com
The elongation of fatty acids occurs through a four-step cycle within the membranes of the endoplasmic reticulum (ER). oup.comresearchgate.net This process involves a coordinated effort of a multi-enzyme complex to add a two-carbon unit to an acyl-CoA substrate in each cycle. researchgate.netaocs.org The four sequential reactions are condensation, reduction, dehydration, and a second reduction. oup.comresearchgate.net
The cycle begins with a condensation reaction, which is the rate-limiting step. oup.comuniprot.org In this step, an acyl-CoA molecule combines with a two-carbon donor. This is followed by the first reduction, where the resulting product is reduced. The third step is a dehydration reaction. The cycle concludes with a second reduction, yielding an acyl-CoA that is two carbons longer than the starting molecule. researchgate.netnih.gov This newly elongated acyl-CoA can then undergo further cycles of elongation.
The formation of 3-oxodocosanoyl-CoA is the direct result of the first, and most crucial, step in the elongation cycle: the condensation reaction. oup.comnih.gov This specific reaction involves the joining of a C20 acyl-CoA with a two-carbon unit. uniprot.orgreactome.org
In the synthesis of this compound, the initial substrate is eicosanoyl-CoA, a saturated fatty acid with a 20-carbon chain. uniprot.orguniprot.org This molecule enters the fatty acid elongation cycle to be extended. The specificity for eicosanoyl-CoA is determined by the particular elongase enzyme catalyzing the reaction. oup.com
The two-carbon unit required for the elongation of eicosanoyl-CoA is supplied by malonyl-CoA. aocs.orgwikipedia.org Malonyl-CoA is formed from the carboxylation of acetyl-CoA and serves as the universal donor of two-carbon fragments in fatty acid synthesis. wikipedia.orgquora.com In the condensation reaction, malonyl-CoA reacts with eicosanoyl-CoA, resulting in the formation of this compound, a 22-carbon molecule, with the release of carbon dioxide. uniprot.orguniprot.org This decarboxylation helps to drive the reaction forward. quora.com
The Condensation Reaction in this compound Formation
Key Enzymes Catalyzing this compound Synthesis
The synthesis of this compound is catalyzed by a specific family of enzymes that are central to the fatty acid elongation process.
The key enzymes responsible for the condensation step in VLCFA synthesis belong to the Elongation of Very Long Chain Fatty Acids (ELOVL) family. oup.comadrenoleukodystrophy.info These are 3-keto acyl-CoA synthases that are embedded in the ER membrane. nih.govuniprot.org Mammals have seven distinct ELOVL enzymes (ELOVL1-7), each with a unique specificity for the chain length and degree of saturation of their acyl-CoA substrates. oup.comadrenoleukodystrophy.info This substrate specificity is what determines the variety of VLCFAs a particular tissue can produce. oup.com
The reaction catalyzed by ELOVL enzymes is the rate-limiting step of the entire elongation cycle. oup.comuniprot.org Specifically, the synthesis of this compound from eicosanoyl-CoA and malonyl-CoA is catalyzed by members of this family, such as ELOVL1 and ELOVL3. uniprot.orguniprot.org For instance, ELOVL1 exhibits high activity with saturated acyl-CoA substrates, including C22:0 acyl-CoA, and is crucial for the production of C24:0 sphingolipids. uniprot.orguniprot.org ELOVL7 has also been shown to catalyze the formation of a 3-keto-eicosanoyl (C20)-CoA from stearoyl-CoA (C18:0), demonstrating the progressive nature of the elongation process. nih.gov
Interactive Data Table: ELOVL Enzyme Substrate Specificity
This table summarizes the substrate specificities of relevant human ELOVL enzymes involved in the elongation of saturated and monounsaturated fatty acids.
| Enzyme | Gene Name | Primary Acyl-CoA Substrates | Key Products |
| ELOVL1 | ELOVL1 | Saturated and monounsaturated C18-C26 acyl-CoAs (highest activity with C22:0) uniprot.orguniprot.org | Saturated and monounsaturated VLCFAs, C24:0 and C24:1 sphingolipids uniprot.org |
| ELOVL3 | ELOVL3 | Saturated and unsaturated acyl-CoAs (high activity with C18:0) uniprot.orggenecards.org | Saturated and monounsaturated VLCFAs uniprot.org |
| ELOVL7 | ELOVL7 | C16-C20 acyl-CoAs (high activity with C18 acyl-CoAs) thesgc.org | 3-keto-eicosanoyl-CoA (from C18:0) nih.govbiorxiv.org |
The Enzymatic Production of this compound: A Key Intermediate in Fatty Acid Elongation
Introduction
This compound is a crucial intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). Its formation is catalyzed by a family of enzymes known as very-long-chain fatty acid elongases (ELOVLs), which are central to the production of lipids essential for various biological functions. This article delves into the biosynthesis and enzymology of this compound, with a specific focus on the roles of ELOVL3 and ELOVL7, their substrate specificities, and the catalytic mechanism of the responsible enzyme class.
The synthesis of this compound is the initial and rate-limiting step in the fatty acid elongation cycle that occurs in the endoplasmic reticulum. genecards.orgthesgc.orguniprot.orguniprot.orguniprot.org This cycle involves four sequential reactions that add two-carbon units to a growing fatty acyl-CoA chain. genecards.orgthesgc.orguniprot.orguniprot.orguniprot.org The first reaction, the condensation of a fatty acyl-CoA with malonyl-CoA, results in the formation of a 3-oxoacyl-CoA, such as this compound. genecards.orgthesgc.orguniprot.orguniprot.orguniprot.org This critical step is catalyzed by a group of enzymes known as very-long-chain 3-oxoacyl-CoA synthases or ELOVLs. genecards.orgthesgc.orguniprot.orguniprot.orguniprot.org
Key Enzymes in this compound Synthesis
Two notable enzymes involved in the production of this compound are ELOVL3 and ELOVL7. These enzymes, while sharing the function of fatty acid elongation, exhibit distinct characteristics in terms of substrate preference and tissue distribution.
ELOVL3 is a condensing enzyme that participates in the synthesis of saturated and monounsaturated VLCFAs. genecards.orguniprot.org It demonstrates a broad substrate specificity, with a notable activity towards C18 acyl-CoAs, particularly C18:0-CoA. genecards.orguniprot.orgresearchgate.net The reaction catalyzed by ELOVL3 that leads to the formation of this compound involves the elongation of eicosanoyl-CoA (C20:0-CoA). genecards.orguniprot.orguniprot.org
Reaction: Eicosanoyl-CoA + Malonyl-CoA → this compound + CO2 + CoA. genecards.orguniprot.orguniprot.org
The expression of ELOVL3 is tissue-specific, with significant levels detected in the testis. researchgate.net In mice, it is also found in hair follicles, sebaceous glands, and brown adipose tissue, particularly under cold stress. researchgate.netoup.com
ELOVL7 also catalyzes the first step of the VLCFA elongation cycle. thesgc.orguniprot.orguniprot.org It has a preference for C18 acyl-CoA substrates but can act on fatty acyl-CoAs with chain lengths up to C20. researchgate.netbiorxiv.org Specifically, ELOVL7 shows high activity towards C18:3(n-3) and C18:3(n-6) acyl-CoAs. thesgc.orguniprot.org Similar to ELOVL3, ELOVL7 can produce this compound by elongating eicosanoyl-CoA. uniprot.orguniprot.orgreactome.org
Reaction: Eicosanoyl-CoA + Malonyl-CoA + H+ → this compound + CO2 + CoA. uniprot.orguniprot.org
ELOVL7 is localized to the endoplasmic reticulum. reactome.org
The various ELOVL isoforms exhibit distinct yet sometimes overlapping substrate specificities. This differential activity is crucial for generating the diverse array of VLCFAs required for cellular functions.
Table 1: Substrate Specificity of ELOVL3 and ELOVL7
| Enzyme | Preferred Substrates | Other Substrates | Products from C18:0-CoA Elongation |
| ELOVL3 | C18 Acyl-CoAs (especially C18:0-CoA) genecards.orgresearchgate.net | C16-C22 Acyl-CoAs researchgate.net | Mainly C20:0-CoA, with low levels of C22:0-CoA researchgate.net |
| ELOVL7 | C18 Acyl-CoAs (especially C18:3(n-3)-CoA) thesgc.orguniprot.orgresearchgate.net | C16-C20 Acyl-CoAs thesgc.org | Mainly C20:0-CoA, with low levels of C22:0-CoA researchgate.net |
As indicated in the table, both ELOVL3 and ELOVL7 primarily elongate C18:0-CoA to C20:0-CoA, with some capacity to produce C22:0-CoA. researchgate.net This highlights their role in the initial stages of VLCFA synthesis.
Mechanistic Insights into 3-Ketoacyl-CoA Synthase Activity (EC 2.3.1.199)
The enzymatic activity of ELOVLs falls under the classification EC 2.3.1.199, which describes very-long-chain 3-oxoacyl-CoA synthases. genecards.orguniprot.orguniprot.orgqmul.ac.uk These enzymes catalyze the condensation reaction through a multi-step process.
The general reaction is: A very-long-chain acyl-CoA + malonyl-CoA → a very-long-chain 3-oxoacyl-CoA + CO2 + CoA. qmul.ac.uk
Structural and mechanistic studies of ELOVL7 have provided insights into the catalytic process. The enzyme features a narrow tunnel that binds the acyl-CoA substrate. biorxiv.org The elongation reaction is proposed to proceed via a two-step, ping-pong type mechanism because the active site tunnel is too narrow to accommodate both the acyl-CoA and malonyl-CoA substrates simultaneously. thesgc.org
The proposed mechanism involves:
Transacylation: The acyl-CoA substrate binds, and its acyl chain is transferred to a conserved histidine residue (His150 in ELOVL7) within the active site, forming an acyl-imidazole intermediate. thesgc.org
Substrate Exchange: The resulting CoA molecule dissociates, allowing the second substrate, malonyl-CoA, to bind. thesgc.org
Condensation: The reactive enolate of malonyl-CoA then attacks the acyl-enzyme intermediate, leading to the formation of the 3-keto acyl-CoA product. biorxiv.org
This mechanism is supported by the identification of key histidine residues within a conserved HxxHH motif that are essential for enzyme activity. biorxiv.org
The biosynthesis of this compound is a pivotal step in the production of very-long-chain fatty acids, orchestrated by the ELOVL family of enzymes. ELOVL3 and ELOVL7 are key players in this process, exhibiting distinct but overlapping substrate specificities that contribute to the diversity of VLCFAs. The catalytic mechanism of these 3-ketoacyl-CoA synthases involves a sophisticated ping-pong mechanism centered around a critical histidine residue. Understanding the intricacies of this compound synthesis and the enzymes involved is fundamental to comprehending lipid metabolism and its role in cellular physiology.
Metabolism and Downstream Processing of 3 Oxodocosanoyl Coa
Reduction of the 3-Oxoacyl-CoA Moiety
The initial step in the processing of 3-oxodocosanoyl-CoA is the reduction of its 3-keto group. This reaction is a critical part of the four-step fatty acid elongation cycle. uniprot.org
The reduction of the 3-oxoacyl-CoA intermediate is catalyzed by the enzyme very-long-chain 3-oxoacyl-CoA reductase (also known as ketoacyl-CoA reductase or KAR). uniprot.orgqmul.ac.uk This enzyme belongs to the oxidoreductase class and is an essential component of the microsomal elongase protein complex responsible for synthesizing VLCFAs. qmul.ac.ukexpasy.orggenome.jp The reaction is dependent on the coenzyme NADPH, which serves as the proton donor. uniprot.orguniprot.org In humans, this enzymatic activity is carried out by proteins such as 17-beta-hydroxysteroid dehydrogenase 12 (HSD17B12). uniprot.org The enzyme is active with a range of substrates, typically those with fatty acid chain lengths from C16 to C34. qmul.ac.ukexpasy.orggenome.jp
The general reaction catalyzed by this enzyme is: a very-long-chain (3R)-3-hydroxyacyl-CoA + NADP+ ⇌ a very-long-chain 3-oxoacyl-CoA + NADPH + H+ uniprot.orgqmul.ac.ukuniprot.org
Specifically, very-long-chain 3-oxoacyl-CoA reductase acts on this compound, reducing the ketone group at the C-3 position to a hydroxyl group. This reaction yields (3R)-3-hydroxydocosanoyl-CoA. uniprot.org The stereospecificity of the enzyme ensures the formation of the (3R) isomer. uniprot.orgebi.ac.uk
The specific reaction is as follows: this compound + NADPH + H+ → (3R)-3-hydroxydocosanoyl-CoA + NADP+ uniprot.org
This step is the second of the four reactions in the VLCFA elongation cycle. uniprot.org
Subsequent Steps in Very Long-Chain Fatty Acid Elongation Cycle
Following the initial reduction, the newly formed (3R)-3-hydroxydocosanoyl-CoA undergoes further processing to complete the elongation cycle.
The third step in the elongation cycle is catalyzed by very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134). uniprot.orgwikipedia.orguniprot.org This enzyme acts on the (3R)-3-hydroxydocosanoyl-CoA intermediate, removing a water molecule to create a double bond between the alpha (C-2) and beta (C-3) carbons. uniprot.orgebi.ac.uk This dehydration reaction results in the formation of a trans-2,3-enoyl-CoA, specifically (2E)-docosenoyl-CoA. uniprot.orgrhea-db.org In humans, there are four known isoforms of this enzyme (HACD1-4), highlighting its importance in lipid metabolism. wikipedia.orgoup.comgenecards.org
The dehydration reaction is: (3R)-hydroxydocosanoyl-CoA → (2E)-docosenoyl-CoA + H₂O uniprot.orgrhea-db.org
The final step of the elongation cycle is the reduction of the trans-2,3-double bond, a reaction catalyzed by very-long-chain enoyl-CoA reductase (EC 1.3.1.93). uniprot.orgontosight.ai This enzyme, also known as trans-2,3-enoyl-CoA reductase (TECR), utilizes NADPH as a reductant to saturate the double bond of (2E)-docosenoyl-CoA. oup.comontosight.ai The product of this reaction is docosanoyl-CoA, a saturated fatty acyl-CoA that is two carbons longer than the starting acyl-CoA. uniprot.org This newly formed docosanoyl-CoA can then either enter another round of elongation or be incorporated into complex lipids. uniprot.org
The final reduction reaction is: (2E)-docosenoyl-CoA + NADPH + H+ → Docosanoyl-CoA + NADP+
| Enzyme | EC Number | Substrate | Product | Cofactor |
| Very-long-chain 3-oxoacyl-CoA reductase | 1.1.1.330 | This compound | (3R)-3-hydroxydocosanoyl-CoA | NADPH |
| Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase | 4.2.1.134 | (3R)-3-hydroxydocosanoyl-CoA | (2E)-docosenoyl-CoA | None |
| Very-long-chain enoyl-CoA reductase | 1.3.1.93 | (2E)-docosenoyl-CoA | Docosanoyl-CoA | NADPH |
Integration into Complex Lipid Biosynthesis Pathways
The end product of the elongation cycle that begins with the processing of this compound is docosanoyl-CoA (the activated form of docosanoic acid, or behenic acid). This VLCFA is a crucial component for the synthesis of various complex lipids essential for cellular structure and function. lsuhsc.edunih.gov
VLCFAs like docosanoic acid are integral to the biosynthesis of sphingolipids. oup.comarabidopsis.org Sphingolipids, including ceramides (B1148491) and sphingomyelin (B164518), are vital components of cellular membranes, particularly in the myelin sheath of nerve cells. researchgate.net The elongation of fatty acids to lengths such as C22 is critical for the production of these specialized lipids. oup.com
Furthermore, in plants, VLCFAs are precursors for the synthesis of cuticular waxes and storage lipids. pnas.orguniprot.orgarabidopsis.org These lipids play protective roles, preventing water loss and protecting against environmental stresses. The enzymes of the VLCFA elongation pathway, including those that process this compound, are therefore fundamental to these biological processes. pnas.orgarabidopsis.org
Contribution to Ceramide Synthesis
The docosanoyl-CoA produced from the metabolic processing of this compound is a vital substrate for the synthesis of ceramides, a class of sphingolipids that are fundamental to the structure of the cell membrane and are involved in various signaling pathways. caymanchem.com Ceramide synthesis occurs in the endoplasmic reticulum through the action of a family of enzymes known as ceramide synthases (CerS). nih.govnih.gov
These enzymes catalyze the N-acylation of a sphingoid base (such as sphinganine (B43673) or sphingosine) by transferring a fatty acyl group from a fatty acyl-CoA molecule. uniprot.org The CerS family in mammals consists of six members, each exhibiting a distinct specificity for fatty acyl-CoAs of particular chain lengths. nih.govnih.gov Specifically, Ceramide Synthase 2 (CerS2) and Ceramide Synthase 4 (CerS4) show high selectivity for very-long-chain fatty acyl-CoAs, including docosanoyl-CoA (C22-CoA). nih.govuniprot.orggenecards.org CerS2 primarily utilizes C22-C24 CoAs, while CerS4 shows a preference for C18-C22 CoAs. nih.govuniprot.org The product of this reaction is N-docosanoylsphinganine (C22-dihydroceramide), which is subsequently desaturated to form C22-ceramide. nih.govuniprot.orguniprot.org The length of the fatty acid chain is a critical determinant of the biophysical properties and biological functions of the resulting ceramide. nih.gov
Table 1: Pathway from this compound to C22-Ceramide
| Step | Substrate(s) | Enzyme(s) | Product |
|---|---|---|---|
| 1 | This compound, NADPH | 3-Ketoacyl-CoA Reductase | 3-Hydroxydocosanoyl-CoA |
| 2 | 3-Hydroxydocosanoyl-CoA | 3-Hydroxyacyl-CoA Dehydratase | trans-2,3-Docosenoyl-CoA |
| 3 | trans-2,3-Docosenoyl-CoA, NADPH | Enoyl-CoA Reductase | Docosanoyl-CoA |
| 4 | Docosanoyl-CoA, Sphinganine | Ceramide Synthase 2/4 (CerS2/CerS4) | N-docosanoylsphinganine (C22-dihydroceramide) |
Involvement in Sphingolipid Metabolism
Ceramides are the central molecules from which all complex sphingolipids are synthesized. caymanchem.comresearchgate.net Therefore, the production of C22-ceramides from the this compound pathway directly fuels the synthesis of a diverse array of very-long-chain sphingolipids. Once formed, C22-ceramide is transported from the endoplasmic reticulum to the Golgi apparatus, where it serves as a building block for more complex structures. researchgate.netnih.gov
In the Golgi, ceramide can be converted into two main classes of complex sphingolipids:
Sphingomyelin: Through the action of sphingomyelin synthase, a phosphocholine (B91661) headgroup is transferred from phosphatidylcholine to ceramide, yielding sphingomyelin. nih.govresearchgate.net Very-long-chain sphingomyelins are integral components of the plasma membrane and the myelin sheath that insulates nerve axons. genecards.org
Glycosphingolipids (GSLs): These are formed by the sequential addition of sugar moieties to the ceramide backbone. nih.gov The initial step is the formation of glucosylceramide or galactosylceramide. nih.gov Further glycosylation leads to the formation of more complex GSLs, such as globosides and gangliosides. These molecules play critical roles in cell recognition, adhesion, and signaling. nih.gov
The incorporation of the C22 fatty acid chain, originating from this compound, is particularly important for the function of sphingolipids in specific tissues, such as the brain and skin, where very-long-chain fatty acids contribute to the structural integrity of membranes and the formation of the epidermal permeability barrier. rhea-db.orguniprot.org
Table 2: Downstream Synthesis from C22-Ceramide
| Precursor | Enzyme Class | Product Class | Examples |
|---|---|---|---|
| C22-Ceramide | Sphingomyelin Synthase | Sphingomyelins | C22-Sphingomyelin |
| C22-Ceramide | Glucosylceramide Synthase | Glucosylceramides (Simple Glycosphingolipids) | C22-Glucosylceramide |
| C22-Ceramide | Galactosylceramide Synthase | Galactosylceramides (Simple Glycosphingolipids) | C22-Galactosylceramide |
Precursor Role for Membrane Lipids and Lipid Mediators
The metabolic product of the this compound pathway, docosanoyl-CoA, is a versatile precursor that contributes to the synthesis of various classes of membrane lipids beyond sphingolipids. uniprot.org It can be incorporated into glycerophospholipids, the most abundant class of lipids in most cellular membranes, through the acylation of a glycerol-3-phosphate backbone. The inclusion of very-long-chain saturated fatty acids like docosanoic acid influences the physical properties of cellular membranes, affecting their thickness, fluidity, and the organization of membrane domains such as lipid rafts. nih.gov
In addition to their structural roles, fatty acids and their derivatives can act as signaling molecules known as lipid mediators. nih.gov While the most well-studied lipid mediators, such as prostaglandins (B1171923) and leukotrienes, are derived from polyunsaturated fatty acids, other fatty acids can also give rise to bioactive molecules. mdpi.comresearchgate.net Docosanoic acid (the C22:0 fatty acid derived from this compound) has been shown to stimulate the production of the Th2-associated cytokine IL-13, suggesting it can act as a lipid mediator in immune responses. frontiersin.org Furthermore, docosanoids, a class of lipid mediators based on a 22-carbon chain, include protectins, which are potent anti-inflammatory and pro-resolving molecules. lipotype.com Although typically derived from the omega-3 fatty acid docosahexaenoic acid (DHA), the existence of a docosanoic acid-based signaling molecule highlights the potential for saturated VLCFAs to also participate in cellular signaling. lipotype.comnih.gov
Table 3: Lipids Derived from the Docosanoyl-CoA Pool
| Lipid Class | General Function | Specific Role of C22 Chain |
|---|---|---|
| Membrane Lipids | ||
| Sphingolipids (Ceramides, Sphingomyelins, GSLs) | Structural integrity, cell signaling, cell recognition | Essential for myelin sheath function and skin barrier integrity. uniprot.orggenecards.org |
| Glycerophospholipids (e.g., Phosphatidylcholine) | Main component of cell membranes, signaling precursor | Modulates membrane thickness, fluidity, and lipid raft organization. |
| Lipid Mediators | ||
| Docosanoic Acid | Cell signaling | Can induce cytokine release (e.g., IL-13). frontiersin.org |
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| 3-Hydroxydocosanoyl-CoA |
| This compound |
| C22-Ceramide |
| C22-Dihydroceramide |
| Ceramide |
| Docosanoyl-CoA |
| Eicosanoyl-CoA |
| Galactosylceramide |
| Glucosylceramide |
| Glycerol-3-phosphate |
| Malonyl-CoA |
| N-docosanoylsphinganine |
| Phosphatidylcholine |
| Sphinganine |
| Sphingomyelin |
| Sphingosine |
Regulation of 3 Oxodocosanoyl Coa Metabolic Flux
Transcriptional Regulation of Fatty Acid Elongase Genes
The synthesis of 3-oxodocosanoyl-CoA is the result of the first and rate-limiting step in the fatty acid elongation cycle, catalyzed by ELOVL fatty acid elongases. uniprot.orgnih.gov Specifically, enzymes such as ELOVL1 and ELOVL3 catalyze the condensation of eicosanoyl-CoA with malonyl-CoA to form this compound. uniprot.orggenecards.org Consequently, the primary control point for the metabolic flux towards this compound is the transcriptional regulation of the genes encoding these elongases.
The expression of genes involved in fatty acid metabolism is largely governed by two major families of transcription factors: the sterol regulatory element-binding proteins (SREBPs) and the peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com
SREBPs , particularly SREBP-1c, are potent activators of genes involved in lipogenesis, including those for fatty acid synthesis and elongation. nih.gov
PPARs act as sensors for fatty acids and their derivatives. nih.gov PPARα, highly expressed in metabolically active tissues like the liver and heart, generally upregulates genes for fatty acid catabolism (β-oxidation), while PPARγ is more involved in lipogenesis and adipocyte differentiation. nih.govnih.gov
The expression of specific elongase genes is also responsive to physiological signals. For instance, the expression of ELOVL3 in brown adipose tissue is strongly induced by conditions that recruit brown fat, such as cold stress and diet-induced thermogenesis. uniprot.org This induction requires the synergistic action of both catecholamines and glucocorticoids. uniprot.org Polyunsaturated fatty acids in the diet can decrease the expression of lipogenic genes, thereby influencing the substrate pool for elongation. mdpi.com
| Transcription Factor Family | Key Members | General Role in Lipid Metabolism | Influence on Elongase Gene Expression |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptors (PPARs) | PPARα, PPARγ, PPARδ | Acts as lipid sensors; PPARα typically upregulates catabolism, while PPARγ promotes lipogenesis. nih.gov | Modulates the expression of various metabolic enzymes, indirectly affecting substrate availability for elongases. nih.gov |
| Sterol Regulatory Element-Binding Proteins (SREBPs) | SREBP-1c | Governs the transcriptional activation of genes for lipogenesis and cholesterol synthesis. nih.gov | Primary function includes regulating transcription of genes involved in fatty acid synthesis, impacting the precursors for elongation. nih.gov |
| CCAAT/enhancer binding proteins (C/EBPs) | C/EBPα | Acts as a transcriptional activator in adipocyte differentiation. nih.gov | Coordinates the expression of genes that create and maintain the adipocyte phenotype, influencing overall lipid handling. nih.gov |
Post-Translational Modification of Enzymes Involved in VLCFA Metabolism
After protein synthesis, the activity of enzymes in the VLCFA metabolic pathway can be further modulated by post-translational modifications (PTMs). These modifications can alter an enzyme's catalytic efficiency, stability, or localization. The enzymes directly responsible for the turnover of this compound—the ELOVL elongases that produce it and the 3-ketoacyl-CoA reductase (KAR) that consumes it—are subject to such regulation. nih.gov
Research has identified several PTMs on ELOVL proteins:
N-Glycosylation: ELOVL3 is known to be N-glycosylated. genecards.org
Ubiquitination: ELOVL1 is subject to ubiquitination at specific lysine (B10760008) residues, which typically targets proteins for degradation, thereby controlling enzyme levels. genecards.org
Palmitoylation: This reversible lipid modification involves the attachment of a palmitoyl (B13399708) group and is known to regulate the function of numerous metabolic proteins, including mitochondrial enzymes. nih.gov While specific palmitoylation of ELOVLs is a subject of ongoing research, it represents a potential mechanism for rapid activity modulation in response to fatty acid availability. nih.gov
The subsequent steps in the elongation cycle also involve enzymes like 3-hydroxyacyl-CoA dehydratase (HACD), which are potential targets for PTMs, providing further layers of control over the entire pathway. nih.gov
| Enzyme | Modification Type | Potential Regulatory Effect | Reference |
|---|---|---|---|
| ELOVL Fatty Acid Elongase 1 (ELOVL1) | Ubiquitination, Glycosylation | Can affect protein stability and function. | genecards.org |
| ELOVL Fatty Acid Elongase 3 (ELOVL3) | N-Glycosylation | Can influence protein folding, stability, and trafficking. | genecards.org |
| Various Metabolic Enzymes | Palmitoylation | Dynamically influences protein localization, stability, and activity. | nih.gov |
Allosteric Control and Feedback Mechanisms within Acyl-CoA Pathways
Metabolic pathways are often regulated by the molecules within them, providing immediate feedback based on substrate availability and product accumulation. The flux through the VLCFA elongation pathway is sensitive to such allosteric control.
Long-chain fatty acyl-CoAs (LCFA-CoAs) are significant allosteric regulators. They can act as feedback inhibitors for enzymes earlier in the lipogenic pathway. For instance, LCFA-CoAs are known allosteric inhibitors of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. nih.gov This is a critical feedback loop: high levels of fatty acyl-CoAs signal a state of lipid abundance, which then shuts down the production of malonyl-CoA, a key building block for synthesizing both new fatty acids and for elongating existing ones, including the formation of this compound. nih.govacu.edu.au
Conversely, malonyl-CoA itself is a key regulatory molecule. It inhibits carnitine palmitoyltransferase 1 (CPT-1), the enzyme that transports fatty acyl-CoAs into the mitochondria for β-oxidation. nih.gov This ensures that when fatty acid synthesis and elongation are active (indicated by high malonyl-CoA levels), fatty acid breakdown is concurrently inhibited, preventing a futile cycle. nih.govlibretexts.org
Furthermore, acyl-CoA pools can directly influence enzyme activity through product inhibition, where the accumulation of a product slows the rate of its own synthesis. libretexts.org The activity of enzymes within the acyl-CoA pathways is also affected by the ratios of key metabolic pairs like acetyl-CoA/CoA and NADH/NAD+, which signal the cell's redox and energy state. libretexts.org
Influence of Cellular Nutritional and Energy Status on Metabolic Regulation
The cellular energy state is often reflected by the intracellular ATP/ADP ratio. biorxiv.org A low energy state (a low ATP/ADP ratio, or a high AMP/ATP ratio) activates the master energy sensor, AMP-activated protein kinase (AMPK). nih.govnih.gov Activated AMPK works to restore energy balance by stimulating ATP-producing catabolic pathways (like fatty acid oxidation) and inhibiting ATP-consuming anabolic pathways (like fatty acid synthesis and elongation). nih.govaccscience.com Long-chain fatty acyl-CoAs have been identified as direct allosteric activators of certain AMPK isoforms, creating a system where the presence of fuel (fatty acids) can directly trigger the machinery for its own oxidation. nih.gov
Nutritional status, communicated through hormones and nutrient levels, profoundly impacts metabolic direction. nih.govnih.gov
In a fed state, high insulin (B600854) levels promote lipogenesis by activating transcription factors like SREBP-1c, leading to increased expression of elongases and a higher flux towards this compound. nih.gov
During fasting or undernutrition, low insulin and falling leptin levels lead to the suppression of lipogenesis and an increase in fatty acid oxidation. nih.govnih.gov
The composition of the diet, such as a high intake of processed foods or specific types of fats, can alter the gut microbiota, induce inflammation, and shift the baseline metabolic state, thereby affecting the regulation of all lipid metabolic pathways. mdpi.com
Therefore, the synthesis of this compound is not an isolated event but is tightly integrated into the cell's global metabolic network, responding dynamically to signals of energy availability and nutritional intake.
Genetic and Molecular Biological Investigations
Identification and Characterization of Genes Encoding VLCFA Elongation Enzymes
The enzymatic machinery responsible for VLCFA synthesis, and therefore the metabolism of 3-oxodocosanoyl-CoA, is encoded by specific gene families that exhibit distinct characteristics and regulation.
The initial and rate-limiting step in the VLCFA elongation cycle is the condensation of an acyl-CoA with malonyl-CoA to form a 3-oxoacyl-CoA. unito.itnih.gov This reaction is catalyzed by a family of enzymes known as fatty acid elongases, encoded by the Elongation of Very Long-chain fatty acids (ELOVL) genes. springermedizin.de In mammals, seven distinct ELOVL proteins have been identified (ELOVL1-7), each with specific preferences for the chain length and degree of saturation of their acyl-CoA substrates and exhibiting distinct tissue-specific expression patterns. springermedizin.desu.secdnsciencepub.com
The production of this compound specifically involves the condensation of eicosanoyl-CoA (C20:0-CoA) with malonyl-CoA, a reaction catalyzed by ELOVL1. uniprot.org The ELOVL family can be broadly categorized: ELOVL1, ELOVL3, and ELOVL6 are primarily involved in the elongation of saturated and monounsaturated fatty acids, while ELOVL2, ELOVL4, and ELOVL5 are mainly responsible for elongating polyunsaturated fatty acids (PUFAs). unito.itsu.se
Genetic variants and mutations in ELOVL genes are associated with a range of human diseases, highlighting their critical physiological roles. For instance, mutations in ELOVL4 can lead to conditions like Stargardt disease-3, ichthyosis, and certain spinocerebellar ataxias. unito.itnih.govthesgc.org Similarly, mutations in ELOVL5 have been linked to spinocerebellar ataxia 38. nih.gov
Table 1: Mammalian ELOVL Gene Family and Associated Pathologies
| Gene | Primary Substrates | Associated Genetic Disorders |
| ELOVL1 | Saturated and monounsaturated C18-C26 acyl-CoAs | ELOVL1-related disorders (e.g., affecting myelin) unito.it |
| ELOVL2 | Polyunsaturated C18-C22 acyl-CoAs (PUFAs) | Associated with plasma PUFA levels nih.gov |
| ELOVL3 | Saturated and unsaturated C16-C22 acyl-CoAs | Not prominently linked to specific inherited human diseases |
| ELOVL4 | Saturated and polyunsaturated VLCFAs (>C24) | Stargardt disease-3, ichthyosis, spinocerebellar ataxia 34 unito.itnih.govthesgc.org |
| ELOVL5 | Polyunsaturated C18-C20 acyl-CoAs (PUFAs) | Spinocerebellar ataxia 38 nih.gov |
| ELOVL6 | Saturated C12-C16 acyl-CoAs | Implicated in insulin (B600854) resistance biomolther.org |
| ELOVL7 | Saturated and unsaturated C16-C20 acyl-CoAs | Implicated in some cancers and Parkinson's disease nih.gov |
Following its synthesis by an ELOVL enzyme, the 3-oxoacyl-CoA intermediate is reduced in the second step of the elongation cycle. nih.gov This reaction converts the keto group at the C3 position to a hydroxyl group, transforming this compound into (3R)-hydroxydocosanoyl-CoA. uniprot.org The reaction is catalyzed by a very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), which utilizes NADPH as a cofactor. uniprot.orgwikipedia.org
In the model organism Saccharomyces cerevisiae (baker's yeast), the gene encoding this critical reductase is identified as IFA38 (also known as YBR159w). uniprot.orgwikipedia.org The protein encoded by IFA38 is a component of the microsomal fatty acid elongation system responsible for producing VLCFAs, which are essential precursors for sphingolipids in yeast. uniprot.org The human ortholog is commonly referred to as KAR (ketoacyl-CoA reductase) and is encoded by the HSD17B12 gene. genome.jpkegg.jpugent.be
Functional Genomics and Gene Editing Approaches in Model Organisms
Functional genomics and gene editing technologies have been indispensable in elucidating the roles of the genes involved in this compound metabolism. Transcriptomic studies in a mouse model of X-linked adrenoleukodystrophy (X-ALD), a disorder marked by the accumulation of VLCFAs, revealed significant dysregulation of metabolic and inflammatory pathways, directly linking VLCFA metabolism to broader cellular stress responses. nih.gov
The creation of knockout (KO) mice for various Elovl genes has provided direct evidence of their specific functions. For example, Elovl4 KO mice exhibit a complete absence of certain ultra-long-chain fatty acids in the skin, while Elovl5 KO mice show signs of hepatic steatosis. nih.govbiomolther.org These models are crucial for understanding the physiological consequences of disrupting specific steps in VLCFA synthesis.
More recently, the CRISPR/Cas9 gene-editing system has revolutionized the study of fatty acid metabolism. nih.gov This technology has been used to precisely modify genes in various model organisms. In plants, CRISPR has been applied to the FAE1 gene (a plant-specific elongase) to reduce the levels of undesirable VLCFAs in seed oils. frontiersin.orgfrontiersin.org In the context of human disease, CRISPR-based strategies are being developed for therapeutic applications. For instance, an in vivo gene-editing approach using homology-independent targeted integration (HITI) successfully integrated a functional copy of the ABCD1 gene in a mouse model of ALD, leading to a significant reduction in plasma VLCFA levels. nih.gov
Proteomic Studies of Enzymes and Protein Complexes Involved in this compound Metabolism
Proteomics, the large-scale study of proteins, offers a direct window into the abundance and interactions of the enzymes that constitute the VLCFA elongation machinery. Chemoproteomic platforms have been developed to profile the complex interactions between acyl-CoAs and cellular proteins, helping to map the metabolic networks. nih.gov
Comparative proteomic analyses have revealed changes in the levels of VLCFA synthesis enzymes in response to cellular stress or disease.
In a study of sorafenib-resistant liver cancer cells, proteomic analysis showed that the abundance of very-long-chain 3-oxoacyl-CoA reductase was significantly decreased, suggesting a potential role for VLCFA metabolism in the development of drug resistance. mdpi.com
Conversely, another study on cardiac muscle cells subjected to chronic hypoxia found that the expression of very-long-chain 3-oxoacyl-CoA reductase (DHB12) was upregulated. nih.gov This suggests that cells may trigger the synthesis of specific lipids as an adaptive response to low-oxygen environments. nih.gov
These proteomic findings provide crucial links between the enzymatic components of the this compound metabolic pathway and complex cellular states like cancer pathology and hypoxic stress responses.
Analytical Methodologies for 3 Oxodocosanoyl Coa Research
Advanced Sample Preparation and Extraction Techniques for Acyl-CoAs
The accurate measurement of acyl-CoAs like 3-oxodocosanoyl-CoA begins with meticulous sample preparation designed to rapidly quench enzymatic activity and efficiently extract these molecules from tissues or cells. psu.edu Given that very-long-chain acyl-CoAs are typically found in the acid-insoluble fraction of cell extracts, specific protocols are required to isolate them. psu.edu
A common approach involves homogenizing frozen tissue samples in a mixture of solvents to simultaneously precipitate proteins and extract metabolites. nih.govacs.org One effective method uses a combination of potassium phosphate (B84403) buffer with an organic solvent mixture, such as acetonitrile:2-propanol:methanol, along with an internal standard for quantification. nih.gov Another widely used technique employs an acidic extraction, for instance, with perchloric acid, to quench metabolism and denature proteins. mdpi.comnih.gov Following acid extraction, the sample is neutralized to preserve the integrity of the acyl-CoA molecules. mdpi.com
For cleaner extracts and to concentrate the analytes, solid-phase extraction (SPE) is often employed. psu.edunih.govgerli.com SPE cartridges, such as C18 or specialized oligonucleotide purification cartridges, can effectively separate long-chain acyl-CoAs from more hydrophilic or hydrophobic contaminants. psu.edunih.govgerli.com Online SPE systems integrated with liquid chromatography-mass spectrometry (LC-MS/MS) further streamline the process, allowing for direct injection of the supernatant after a simple homogenization and centrifugation procedure, minimizing sample handling and potential degradation. acs.org
Table 1: Comparison of Extraction Techniques for Acyl-CoAs
| Extraction Method | Principle | Advantages | Common Applications | Citations |
|---|---|---|---|---|
| Acid Precipitation | Use of acids like perchloric acid (PCA) to quench metabolism and precipitate proteins. | Rapidly stops enzymatic reactions; effective for separating soluble short-chain from insoluble long-chain acyl-CoAs. | Extraction from freeze-clamped liver and other tissues. | mdpi.comnih.gov |
| Organic Solvent Mixture | Homogenization in a mix of solvents (e.g., acetonitrile/methanol/water) to extract a broad range of metabolites. | Comprehensive extraction of both hydrophilic and hydrophobic species; compatible with LC-MS analysis. | Metabolomic studies in tissues and cells. | nih.govacs.orgmdpi.com |
| Solid-Phase Extraction (SPE) | Chromatographic technique using a solid sorbent (e.g., C18) to purify and concentrate acyl-CoAs from the initial extract. | Removes interfering substances, reduces matrix effects, and concentrates the analyte for improved sensitivity. | Purification of acyl-CoAs from various biological samples prior to HPLC or MS analysis. | psu.edunih.govgerli.com |
Chromatographic Separation Methods for VLCFA Intermediates
Due to the structural similarity among different acyl-CoA species, high-resolution chromatographic separation is a prerequisite for accurate analysis. Both high-performance liquid chromatography and gas chromatography are utilized, each with specific advantages for analyzing VLCFA intermediates.
High-performance liquid chromatography, particularly reversed-phase HPLC (RP-HPLC), is the most common method for the separation of intact acyl-CoA molecules. psu.edugerli.com The separation is typically achieved on a C18 column, which separates molecules based on the hydrophobicity of their acyl chains. conicet.gov.armdpi.comnih.gov
Gradient elution systems are necessary to resolve the wide range of acyl-CoA species present in a biological sample, from short-chain to very-long-chain varieties. nih.gov A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent like acetonitrile. nih.govnih.gov The gradient starts with a higher aqueous content and progressively increases the organic solvent concentration to elute the more hydrophobic long-chain and very-long-chain acyl-CoAs. nih.gov Ion-pairing agents can also be added to the mobile phase to improve the retention and peak shape of the anionic acyl-CoA molecules. conicet.gov.ar Detection is commonly performed using a UV detector set to 260 nm, the absorbance maximum of the adenine (B156593) ring in the coenzyme A moiety. nih.govgerli.com
Table 2: Typical HPLC Parameters for Acyl-CoA Separation
| Parameter | Description | Example | Citations |
|---|---|---|---|
| Column | Stationary phase providing separation. | Reversed-phase C8 or C18, 2.1-4.6 mm ID, 150 mm length. | nih.govconicet.gov.armdpi.com |
| Mobile Phase A | Aqueous buffer. | 15 mM ammonium hydroxide (B78521) or 75 mM KH2PO4. | nih.govgerli.com |
| Mobile Phase B | Organic solvent. | Acetonitrile. | nih.govnih.govgerli.com |
| Elution Mode | Gradient elution (increasing percentage of Mobile Phase B). | 20% to 65% B over several minutes. | nih.gov |
| Detection | UV detector. | 260 nm wavelength. | nih.govgerli.com |
| Flow Rate | Rate of mobile phase delivery. | 0.4 - 0.5 mL/min. | nih.govgerli.com |
Gas chromatography is a powerful technique for separating and quantifying fatty acids, but it cannot be used to analyze intact, non-volatile molecules like this compound directly. springernature.com Therefore, a derivatization step is mandatory. springernature.comnih.govjmb.or.kr This process typically involves the hydrolysis of the thioester bond to release the free fatty acid (3-oxodocosanic acid), which is then converted into a more volatile and thermally stable derivative, such as a fatty acid methyl ester (FAME) or a silyl (B83357) ester. nih.govresearchgate.net
For instance, a procedure for analyzing 3-hydroxy fatty acids involves trifluoroacetylation of the hydroxyl group and tert-butyldimethylsilylation of the carboxyl group, which yields derivatives with excellent chromatographic properties. nih.gov The derivatized sample is then injected into the GC, where the compounds are separated on a capillary column based on their boiling points and polarity. uib.no While GC-based methods provide excellent resolution, the derivatization process can be time-consuming and may introduce variability. nih.gov Furthermore, the analysis measures the fatty acid moiety, not the intact acyl-CoA, meaning information about the CoA portion is lost. researchgate.net
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) has become the gold standard for the detection and quantification of acyl-CoAs due to its unparalleled sensitivity and specificity. psu.eduresearchgate.net It can provide structural information and achieve absolute quantification, overcoming many limitations of UV-based detection.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful platform for analyzing this compound. acs.orgnih.gov This technique combines the superior separation capabilities of HPLC with the sensitive and specific detection of a mass spectrometer. leeder-analytical.com After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. psu.edu
In tandem MS, a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected and fragmented. This fragmentation produces a characteristic pattern of product ions that serves as a molecular fingerprint, allowing for highly specific quantification and unambiguous structural confirmation. nih.gov For acyl-CoAs, common fragmentation patterns include a neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507 amu), which is characteristic of the CoA portion. nih.gov This high degree of specificity allows for accurate quantification even in complex biological matrices with co-eluting compounds. psu.edu The sensitivity of modern LC-MS/MS systems allows for the detection of acyl-CoAs at the femtomole level. psu.edu
Table 3: Key Features of LC-MS/MS for Acyl-CoA Analysis
| Feature | Role in Analysis | Benefit | Citations |
|---|---|---|---|
| Electrospray Ionization (ESI) | Generates charged ions from the LC eluent for MS analysis. | "Soft" ionization technique that keeps the large acyl-CoA molecule intact. | psu.edu |
| Precursor Ion Selection | The first mass analyzer (Q1) selects the m/z of the target analyte (e.g., this compound). | Isolates the molecule of interest from all other co-eluting compounds. | nih.gov |
| Collision-Induced Dissociation (CID) | The selected ion is fragmented in a collision cell (q2). | Breaks the molecule into predictable fragments for structural confirmation. | nih.gov |
| Product Ion Scanning | The second mass analyzer (Q3) detects the specific fragment ions. | Provides a highly specific signal for quantification, minimizing background noise. | nih.gov |
For the most accurate and precise measurement of metabolite concentrations, isotope dilution mass spectrometry is the definitive method. nih.govacs.org This approach overcomes the challenges of analyte loss during sample preparation and variations in instrument response caused by matrix effects. nih.gov
The principle involves adding a known quantity of a stable isotope-labeled version of the target analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) to the sample at the very beginning of the extraction process. nih.govoup.com This isotopically labeled compound serves as an ideal internal standard because it is chemically identical to the endogenous analyte and behaves in the same way during extraction, chromatography, and ionization. researchgate.net However, it is distinguishable by the mass spectrometer due to its higher mass. researchgate.net By measuring the ratio of the signal from the endogenous (light) analyte to the signal from the spiked (heavy) internal standard, an absolute and highly accurate concentration can be calculated, correcting for any analytical variability. nih.gov
Spectrophotometric and Radiometric Enzymatic Assays
The quantification of this compound, an intermediate in the β-oxidation of very-long-chain fatty acids (VLCFAs), relies on sensitive and specific enzymatic assays. Both spectrophotometric and radiometric methods are employed, often indirectly, by measuring the activity of enzymes that either produce or consume this specific acyl-CoA thioester.
Spectrophotometric Assays
Spectrophotometric assays for this compound typically involve coupling the enzymatic reaction to a subsequent reaction that produces a change in absorbance. The most common approach is to monitor the change in concentration of nicotinamide (B372718) adenine dinucleotide (NADH) or its phosphate derivative (NADPH), which absorb light at 340 nm.
For instance, the activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that catalyzes the formation of this compound from 3-hydroxydocosanoyl-CoA, can be measured by monitoring the production of NADH. Conversely, the activity of 3-ketoacyl-CoA thiolase, which cleaves this compound into shorter acyl-CoA and acetyl-CoA, can be assayed in the reverse direction, monitoring the oxidation of NADH. While direct assays for acetyl-CoA carboxylase have been developed that couple the reaction to NADPH-dependent reduction of the product, similar coupled assays are theoretically applicable to the enzymes of β-oxidation. nih.gov A general principle for a continuous photometric assay involves coupling the enzyme of interest to another that utilizes its product and a detectable co-substrate like NADPH. nih.gov
These assays are advantageous due to their continuous nature, allowing for real-time measurement of enzyme kinetics, and their avoidance of radioactive materials. nih.gov The sensitivity and specificity of these assays can be improved by optimizing reaction conditions such as pH, substrate and cofactor concentrations, and incubation times. bioline.org.br
Table 1: Principles of Spectrophotometric Assays for Related Enzymes
| Enzyme Class | Principle | Measured Change | Wavelength (nm) | Reference |
|---|---|---|---|---|
| Dehydrogenases | Monitoring cofactor conversion | Increase/Decrease in NADH/NADPH absorbance | 340 | bioline.org.br |
| Reductases | Coupling to NADPH-dependent reduction | Decrease in NADPH absorbance | 340 | nih.gov |
| PTPs (example) | Use of 3-nitrophosphotyrosine substrates | Increase in 3-nitrotyrosine (B3424624) absorbance | 415 | hubrecht.eu |
This table illustrates general principles that can be adapted for enzymes metabolizing this compound.
Radiometric Assays
Radiometric assays offer high sensitivity and specificity, making them suitable for detecting the low concentrations of metabolic intermediates often found in biological samples. creative-enzymes.com These assays involve using a substrate labeled with a radioisotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H).
In the context of this compound research, a common approach is to incubate cells, tissues, or isolated mitochondria with a radiolabeled precursor, such as [¹⁴C]docosanoic acid. The metabolic intermediates of the β-oxidation pathway, including this compound, are then extracted, separated (often by high-performance liquid chromatography - HPLC), and quantified by measuring their radioactivity. creative-enzymes.commicrobiologyresearch.org
The key advantage of radiometric assays is their exceptional sensitivity, which allows for the detection of enzyme activities as low as 10⁻¹⁸ katals. nih.gov The primary steps in a radiometric assay are the enzymatic reaction with a radiolabeled substrate, separation of the radiolabeled product from the unconsumed substrate, and measurement of the product's radioactivity. creative-enzymes.com For enzymes like decarboxylases, this can be as straightforward as measuring the release of ¹⁴CO₂ from a carboxyl-labeled substrate. creative-enzymes.com For transferases, acyl-labeled acyl-CoAs can be used as substrates to monitor the transfer of the labeled group. creative-enzymes.com
Method Validation and Quality Control in Research Applications
To ensure the reliability, reproducibility, and accuracy of data generated from the analysis of this compound, rigorous method validation and stringent quality control are imperative. These processes are guided by principles outlined by international bodies like the International Council for Harmonisation (ICH). ich.orgich.orgeuropa.eu
Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose. europa.eudemarcheiso17025.com For quantitative assays of this compound, this involves evaluating several key performance characteristics.
Accuracy : This refers to the closeness of the measured value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into the sample matrix. ich.org Accuracy should be determined using a minimum of nine determinations over at least three concentration levels covering the specified range. ich.org
Precision : This expresses the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at three levels: repeatability (within-run precision), intermediate precision (within-laboratory variation), and reproducibility (between-laboratory precision). ich.org
Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as metabolic precursors, downstream products, or matrix components. ich.org In chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks.
Linearity and Range : Linearity is the ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
Limit of Quantitation (LOQ) : This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com
Table 2: Key Validation Parameters for Analytical Methods
| Parameter | Definition | Assessment Method | Reference |
|---|---|---|---|
| Accuracy | Closeness of test results to the true value. | Spike-recovery studies at multiple concentrations. | ich.org |
| Precision | Agreement among a series of measurements. | Replicate analysis of a homogeneous sample under varied conditions. | ich.org |
| Specificity | Ability to measure the analyte in the presence of other components. | Analysis of blank, spiked, and authentic samples; peak purity in chromatography. | ich.org |
| Linearity | Proportionality of measured value to analyte concentration. | Analysis of standards at several concentrations and regression analysis. | ich.org |
| Range | Concentration interval where the method is precise, accurate, and linear. | Confirmed by linearity, accuracy, and precision studies. | ich.org |
| LOQ | Lowest concentration quantifiable with acceptable precision/accuracy. | Signal-to-noise ratio or analysis of samples with known low concentrations. | demarcheiso17025.com |
Quality Control in Research Applications
Quality control (QC) involves the systematic monitoring of analytical performance to ensure that the results are reliable. In research involving this compound, this includes:
Use of QC Samples : During routine analysis, QC samples at low, medium, and high concentrations are analyzed alongside unknown samples to monitor the performance of the assay. ich.org
System Suitability Testing : Before running a batch of samples, especially in chromatographic methods, a system suitability test is performed to ensure the analytical system is functioning correctly. This may involve checking parameters like peak resolution, column efficiency, and injection precision. npra.gov.my
Calibration Standards : A calibration curve is generated for each analytical run using a series of reference standards of known concentration. ich.org
Documentation : All aspects of the method, validation, and sample analysis, including any modifications or deviations, must be meticulously documented in a protocol, standard operating procedure (SOP), or laboratory notebook. ich.org
By implementing these validation and quality control measures, researchers can ensure that the data generated on this compound is robust, reliable, and fit for purpose, underpinning the scientific validity of their findings.
Comparative Biochemistry and Evolutionary Perspectives
Interspecies Diversity in Very Long-Chain Fatty Acyl-CoA Elongation Pathways
The synthesis of VLCFAs occurs through a conserved four-step cycle: condensation, reduction, dehydration, and a final reduction. oup.comaocs.org The initial, rate-limiting condensation step is catalyzed by a family of enzymes known as Elongase of Very Long-chain fatty acids (ELOVL) or 3-ketoacyl-CoA synthases (KCS). oup.comfrontiersin.org The diversity in the number and substrate specificity of these elongases is a primary driver of the varied VLCFA profiles observed across different species.
In mammals, the VLCFA elongation system is characterized by a family of seven distinct ELOVL enzymes (ELOVL1-7). cdnsciencepub.comnih.govusc.edu Each of these enzymes exhibits specific preferences for the chain length and degree of saturation of their fatty acyl-CoA substrates, leading to the production of a wide array of VLCFAs. oup.comcsic.es These VLCFAs are crucial for numerous physiological processes, including skin barrier formation, myelin maintenance, liver homeostasis, and retinal function. nih.govusc.educapes.gov.br
The elongation process is a cycle of four reactions involving distinct enzymes that are conserved among eukaryotes. oup.com
Condensation: Catalyzed by one of the seven ELOVL enzymes. This is the rate-limiting step. oup.combiomolther.org
Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase. aocs.org
Dehydration: A 3-hydroxyacyl-CoA dehydratase (of which there are four in mammals, HACD1-4) removes a water molecule. oup.comscispace.com
Reduction: A trans-2,3-enoyl-CoA reductase (TER) completes the cycle, producing an acyl-CoA elongated by two carbons. oup.comscispace.com
The ELOVL enzymes are broadly grouped by their substrate preferences:
Saturated and Monounsaturated Fatty Acids (SFAs & MUFAs): ELOVL1, ELOVL3, ELOVL6, and ELOVL7 are primarily responsible for elongating SFAs and MUFAs. csic.esresearchgate.net For instance, ELOVL1 is involved in producing VLCFAs up to C26 and is critical for the synthesis of C24 sphingolipids. csic.esnih.gov ELOVL3 participates in the synthesis of SFAs and MUFAs up to C24. csic.es ELOVL7 is reported to elongate SFAs and MUFAs with chain lengths of C18-C22. csic.esreactome.org
Polyunsaturated Fatty Acids (PUFAs): ELOVL2 and ELOVL5 are key players in the biosynthesis of long-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). cdnsciencepub.comcsic.es
Saturated and Polyunsaturated Fatty Acids: ELOVL4 is unique in its essential role in synthesizing both very long-chain saturated fatty acids and PUFAs, particularly those greater than C24. aocs.orgcdnsciencepub.com
Mutations in the genes encoding these enzymes can lead to severe inherited disorders, such as ichthyosis, macular degeneration, and myopathy, underscoring their vital roles. cdnsciencepub.combiomolther.org
The budding yeast Saccharomyces cerevisiae has been an invaluable model for dissecting the fundamental aspects of VLCFA elongation. Unlike mammals, yeast possesses a simpler system with only three elongase enzymes: Elo1p, Elo2p (also known as Fen1p), and Elo3p (also known as Sur4p). oup.comnih.gov Despite this simplicity, the system is essential for yeast viability, primarily due to the requirement of C26 VLCFAs for the synthesis of sphingolipids, which are critical components of the plasma membrane. scispace.comnih.gov
The yeast elongation pathway follows the same four-step process as in mammals, but with a different set of enzymes for the subsequent steps, including Phs1p (dehydratase) and Tsc13p (enoyl reductase). oup.comscispace.com The substrate specificities of the yeast elongases are distinct:
Elo1p: Responsible for the elongation of medium-chain fatty acids (C12-C16) to long-chain fatty acids (C16-C18). scispace.comnih.gov
Elo2p (Fen1p): Involved in the elongation of long-chain fatty acids up to C22. oup.comnih.gov
Elo3p (Sur4p): Specifically required for the final elongation steps to produce VLCFAs of up to C26. oup.comnih.govuniprot.org A key reaction catalyzed by this enzyme system is the conversion of eicosanoyl-CoA (C20:0) to 3-oxodocosanoyl-CoA (the subject of this article), which is then further processed to tetracosanoyl-CoA (C24:0) and hexacosanoyl-CoA (C26:0). uniprot.org
The inability to synthesize C26 VLCFAs, for example in a mutant lacking Elo3p, leads to the accumulation of shorter chain VLCFAs and is detrimental to the cell. oup.comscispace.com This highlights the structural importance of the C26 acyl chain in yeast sphingolipids. scispace.com
The VLCFA elongation machinery shows significant variation across other branches of life, tailored to specific environmental and developmental needs.
Plants: Plants like Arabidopsis thaliana possess a large family of KCS enzymes, which are functionally analogous to ELOVLs. researchgate.netfrontiersin.org These enzymes are critical for producing the diverse VLCFA precursors needed for cuticular waxes and suberin. mdpi.com These lipidic barriers are essential for protecting the plant from desiccation, pathogens, and other environmental stresses. mdpi.com Unlike animals and yeast, de novo fatty acid synthesis in plants occurs in the plastids. nih.gov
Insects: Insects also have a large and diverse family of ELOVL genes. For example, the silkworm (Bombyx mori) has 13 identified ELOVL genes. cdnsciencepub.comnih.gov These are involved in various biological processes, including the synthesis of cuticular hydrocarbons, which are crucial for preventing water loss and for chemical communication. oup.com
Fish: Teleost fish exhibit a varied repertoire of ELOVL genes, often including multiple paralogues (e.g., elovl4a/4b, elovl8a/8b) due to genome duplication events. mdpi.comnih.gov This genetic diversity allows them to synthesize a wide range of PUFAs, which is particularly important for adaptation to different thermal environments and for maintaining membrane fluidity at low temperatures. mdpi.comcsic.es A novel member, Elovl8, has been identified in fish and appears to be involved in LC-PUFA biosynthesis. csic.esmdpi.com
Prokaryotes: Most prokaryotes synthesize fatty acids using a Type II fatty acid synthase (FAS) system, distinct from the Type I FAS found in the cytosol of eukaryotes like yeast. frontiersin.orgphysiology.org While VLCFAs are predominantly found in eukaryotes, some bacteria can produce them. frontiersin.orgresearchgate.net The synthesis of VLCFAs can be engineered in prokaryotes like Escherichia coli by introducing the eukaryotic membrane-bound enzyme complex, demonstrating the modularity of the four-step elongation cycle. frontiersin.org
Table 1: Comparison of VLCFA Elongation Systems in Different Organisms
| Feature | Mammals (H. sapiens) | Yeast (S. cerevisiae) | Plants (A. thaliana) | Fish (Teleosts) |
| Primary Elongase Family | ELOVL | ELO | KCS | ELOVL |
| Number of Elongases | 7 (ELOVL1-7) cdnsciencepub.com | 3 (Elo1p, Elo2p, Elo3p) oup.com | >20 KCS enzymes researchgate.net | 7+ (often with paralogues, e.g., Elovl8) researchgate.netnih.gov |
| Key Substrates | SFAs, MUFAs, PUFAs csic.es | Saturated FAs nih.gov | Saturated FAs mdpi.com | SFAs, MUFAs, PUFAs researchgate.net |
| Primary Products | C20-C30+ SFA, MUFA, PUFA nih.gov | C20-C26 Saturated FAs uniprot.org | C20-C34+ FAs and derivatives mdpi.com | C20-C24+ PUFAs mdpi.com |
| Primary Function | Sphingolipid/ceramide synthesis, myelin maintenance, skin barrier, retinal function nih.govcapes.gov.br | Sphingolipid synthesis for membrane integrity scispace.comnih.gov | Cuticular wax, suberin, seed oils mdpi.com | LC-PUFA synthesis for membrane fluidity, thermal adaptation mdpi.comfrontiersin.org |
Evolutionary Conservation and Divergence of ELOVL Enzyme Families
The ELOVL gene family is conserved from yeast to mammals, indicating its ancient origins and fundamental importance. cdnsciencepub.com All ELOVL proteins are characterized by a conserved ELO domain and a catalytically essential HXXHH motif. cdnsciencepub.comcsic.es Phylogenetic analyses of ELOVL protein sequences from diverse species reveal distinct evolutionary relationships and functional groupings. cdnsciencepub.commdpi.comresearchgate.net
Typically, the ELOVL family tree separates into two major clades: one containing elongases that act on SFA and MUFA substrates (like ELOVL1, 3, 6, 7) and another for those that prefer PUFA substrates (like ELOVL2, 4, 5). csic.esresearchgate.net This functional bifurcation appears early in vertebrate evolution. The conservation within these subfamilies is high; for instance, mammalian ELOVL1 is considered the functional ortholog of yeast Elo3p, both being involved in the synthesis of very long-chain sphingolipids. nih.gov
However, the family has also undergone significant divergence through gene duplication and loss events.
Gene Duplication: Whole-genome duplication events, particularly in the teleost fish lineage, have led to an expansion of the ELOVL family, creating paralogues like elovl4a/4b and the novel elovl8 class. mdpi.comnih.gov This expansion likely provided the raw genetic material for neofunctionalization, allowing fish to adapt to diverse aquatic environments and diets. frontiersin.org
Gene Loss: Conversely, some ELOVL genes have been lost in certain lineages. For example, the elovl2 gene, crucial for PUFA synthesis, appears to have been lost in the majority of marine fish lineages. researchgate.net
Structural Conservation: Despite sequence divergence, the predicted protein structures, including the transmembrane domains and the orientation of the catalytic site in the cytosol, remain highly conserved, suggesting strong functional constraints. uniprot.orgnih.gov The genes generally exhibit purifying selection, which indicates that their functions are evolutionarily conserved and essential. nih.govresearchgate.net
This pattern of conservation and divergence illustrates how a core enzymatic function has been maintained while being fine-tuned through gene duplication and specialization to meet the unique metabolic demands of different phyla. cdnsciencepub.comnih.gov
Adaptive Significance of Very Long-Chain Fatty Acid Metabolism Across Phyla
The diversity in VLCFA metabolism is not random but is closely linked to the adaptive needs of organisms in their respective environments. The unique chemical properties of VLCFAs—their length and hydrophobicity—make them ideal for forming stable, impermeable barriers and for modulating membrane properties.
In Mammals: The synthesis of C24 and longer VLCFAs is indispensable for the water barrier function of the skin, which was a critical adaptation for terrestrial life. usc.educapes.gov.br These VLCFAs are components of the ceramides (B1148491) in the stratum corneum. In the nervous system, VLCFAs are vital for the proper formation and maintenance of the myelin sheath, ensuring rapid nerve impulse conduction. nih.govbiomolther.org
In Plants: For terrestrial plants, preventing water loss is paramount. VLCFAs (C20-C34 and longer) are the precursors to cuticular waxes and suberin, which form protective layers on leaves, stems, and roots. mdpi.com These barriers not only prevent desiccation but also protect against UV radiation and pathogen attack, representing a key adaptation to life on land. mdpi.com
In Insects: The insect cuticle is covered in a layer of hydrocarbons, many of which are derived from VLCFAs. oup.com This layer is the primary defense against dehydration, a major challenge for small terrestrial organisms with a high surface-area-to-volume ratio. These cuticular hydrocarbons also serve as crucial signaling molecules for species and mate recognition. oup.com
In Fish: Fish, particularly those in cold environments, must maintain the fluidity of their cell membranes. The production of long-chain PUFAs, facilitated by specific ELOVL enzymes, is a key adaptation. mdpi.comcsic.es These fatty acids prevent membranes from becoming too rigid at low temperatures. Knocking out elovl8 genes in zebrafish, for example, reduces their resistance to cold stress. mdpi.com
VLCFA metabolism is therefore a prime example of how a fundamental biochemical pathway has been evolutionarily sculpted to support a vast range of physiological functions and adaptations, from the microscopic integrity of a yeast cell to the complex terrestrial adaptations of mammals and plants. capes.gov.brscispace.commdpi.com
Future Research Directions in 3 Oxodocosanoyl Coa Biology
Elucidation of Uncharted Regulatory Networks Governing VLCFA Elongation
The regulation of VLCFA synthesis is known to occur at the transcriptional level, but more intricate control mechanisms are yet to be fully understood. Future research should focus on identifying and characterizing these uncharted regulatory networks.
Feedback Inhibition and Allosteric Regulation: A significant gap in knowledge is whether intermediates of the VLCFA elongation pathway, such as 3-oxodocosanoyl-CoA, exert feedback control on the enzymes within the elongase complex. In other fatty acid synthesis pathways, end-products or intermediates like 18:1-acyl carrier protein can inhibit earlier enzymatic steps. pnas.org It is plausible that this compound or its downstream metabolites could function as allosteric regulators, binding to sites on the elongase enzymes distinct from the active site to modulate their activity. wikipedia.org Investigating this potential feedback loop is a critical research avenue. Future studies could employ kinetic assays with purified elongase components in the presence of varying concentrations of this compound to identify any inhibitory or activating effects.
Post-Translational Modifications: The role of post-translational modifications (PTMs) in regulating the activity and stability of the VLCFA elongase complex is another area ripe for investigation. Phosphorylation, ubiquitination, or acetylation of the enzymes that produce and metabolize this compound—namely the specific ELOVL elongase, 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2-enoyl-CoA reductase (TER)—could serve as rapid switches to control VLCFA flux. Proteomic analyses of these enzymes under different metabolic conditions could reveal novel PTMs, paving the way for functional studies to determine their impact on enzyme kinetics and complex assembly.
Protein-Protein Interactions: The fatty acid elongase machinery is understood to function as a multiprotein complex to facilitate efficient substrate channeling. oup.com Recent studies in plants have highlighted that specific protein-protein interactions within the complex are essential for the synthesis of distinct VLCFA species. nih.govoup.com Research has also shown that KAR can regulate ELOVL6 activity through both activity-dependent and -independent mechanisms, the latter suggesting a direct regulatory interaction. plos.org Future research should aim to map the precise protein-protein interaction network of the mammalian elongase complex responsible for C22 fatty acid synthesis. Techniques like co-immunoprecipitation, yeast two-hybrid assays, and proximity-labeling proteomics could identify both stable and transient interactions, revealing how the complex is assembled and how its activity might be modulated by ancillary regulatory proteins. nih.govnih.gov
| Research Question | Proposed Approach | Rationale |
| Does this compound or its metabolites provide feedback regulation on the VLCFA elongase complex? | In vitro enzyme kinetics assays using purified ELOVL, KAR, HACD, and TER with varying concentrations of this compound and downstream products. Isothermal titration calorimetry (ITC) to measure binding affinities. | To determine if pathway intermediates act as allosteric modulators, providing a rapid mechanism for controlling VLCFA synthesis flux. pnas.org |
| Are the enzymes metabolizing this compound regulated by post-translational modifications? | Mass spectrometry-based proteomic analysis of immunoprecipitated elongase complex components (ELOVL, KAR, HACD, TER) from cells under different metabolic states. Site-directed mutagenesis to validate the functional role of identified PTM sites. | To uncover dynamic, short-term regulatory control over enzyme activity and stability, which complements transcriptional regulation. |
| How do protein-protein interactions within the elongase complex regulate the flow of this compound? | Proximity-labeling proteomics (e.g., BioID, APEX-seq) using tagged versions of elongase components. Bimolecular fluorescence complementation (BiFC) or Förster resonance energy transfer (FRET) to validate interactions in vivo. oup.com | To understand the quaternary structure and stoichiometry of the functional elongase complex and identify novel regulatory subunits that may influence substrate specificity and efficiency. plos.orgresearchgate.net |
Structural Biology of Key Enzymes and Enzyme Complexes Involved in this compound Metabolism
A detailed molecular understanding of this compound metabolism is contingent upon high-resolution structural information of the enzymes and, crucially, the entire elongase complex.
The recent determination of the crystal structure of the human elongase ELOVL7 provides a foundational blueprint for understanding how the acyl-CoA substrate binds within a long, membrane-embedded tunnel and how catalysis occurs via a ping-pong mechanism involving an acyl-imidazole intermediate. nih.gov The structure suggests that the tunnel can accommodate substrates that would lead to the formation of C22 3-ketoacyl-CoA products like this compound. nih.gov However, this is just one piece of the puzzle.
A primary goal for future research is to determine the high-resolution structure of the entire, intact mammalian fatty acid elongase multienzyme complex. Cryo-electron microscopy (cryo-EM) is a powerful technique well-suited for resolving the structures of large, membrane-bound protein assemblies and could be employed to visualize the full architecture of the elongase machinery. mdpi.com Such a structure would reveal the spatial arrangement of the four core enzymes (ELOVL, KAR, HACD, and TER), provide insights into the mechanisms of substrate channeling between active sites, and clarify how the complex is embedded within the endoplasmic reticulum membrane. oup.comnih.gov
Furthermore, obtaining structures of the individual enzymes—particularly the specific KAR, HACD, and TER isozymes that process the C22 intermediates—in complex with this compound or its analogs would be invaluable. These structural "snapshots" would illuminate the precise molecular interactions responsible for substrate recognition and catalysis, providing a rational basis for the design of specific inhibitors or probes.
Development of Novel Research Tools and Chemical Probes for Targeted Studies
To dissect the specific roles of this compound and its associated metabolic pathway, the development of targeted research tools is paramount. Currently, there is a lack of specific inhibitors and probes for the individual enzymatic steps of VLCFA elongation.
Activity-Based Protein Profiling (ABPP) Probes: Future efforts should focus on designing and synthesizing activity-based probes (ABPP) to selectively target the enzymes that metabolize this compound. nih.govacs.org These probes could be based on the acyl-CoA scaffold of the substrate itself. For instance, a this compound analog could be synthesized with a latent reactive group (a "warhead") that, upon binding to the active site of KAR, would form a covalent bond, irreversibly labeling the enzyme. pnas.org Such probes, often equipped with a reporter tag like an alkyne for click chemistry, would allow for the specific visualization and quantification of active enzyme populations within complex biological samples, providing a powerful tool to study enzyme regulation under various physiological and pathological conditions. nih.govpnas.org
Selective Small-Molecule Inhibitors: The development of potent and selective small-molecule inhibitors for each of the four enzymatic activities in the elongation cycle is another critical objective. While some compounds like trimetazidine (B612337) have been investigated as inhibitors of 3-ketoacyl-CoA thiolase in beta-oxidation, specific inhibitors for the reductive and dehydratase steps of elongation are lacking. ahajournals.orgahajournals.orgnih.gov High-throughput screening of chemical libraries, followed by structure-activity relationship (SAR) studies guided by the enzyme structural data proposed in section 8.2, could yield specific inhibitors for the KAR, HACD, and TER enzymes involved in docosanoic acid synthesis. These inhibitors would be invaluable pharmacological tools to acutely perturb the pathway, allowing researchers to study the downstream consequences of blocking the metabolism of this compound.
Application of Systems Biology and Multi-Omics Approaches to Understand VLCFA Homeostasis
Understanding the regulation and function of this compound requires a holistic, systems-level perspective. Integrating various "omics" technologies will be essential to build comprehensive models of VLCFA homeostasis.
Q & A
Q. How should researchers validate the specificity of this compound antibodies in immunohistochemistry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
